TP-4748

Beschreibung

Eigenschaften

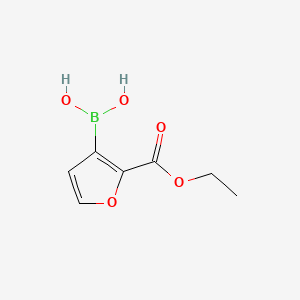

IUPAC Name |

(2-ethoxycarbonylfuran-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO5/c1-2-12-7(9)6-5(8(10)11)3-4-13-6/h3-4,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNNWKBXXSBMED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(OC=C1)C(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675074 | |

| Record name | [2-(Ethoxycarbonyl)furan-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-62-7 | |

| Record name | [2-(Ethoxycarbonyl)furan-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of TP-4748 in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-4748, chemically identified as 2-(Ethoxycarbonyl)furan-3-boronic acid, is a heterocyclic organic compound that serves as a crucial building block in advanced organic synthesis. With the Chemical Abstracts Service (CAS) number 1150114-62-7, this reagent is particularly noted for its application in carbon-carbon bond formation, a fundamental process in the construction of complex molecular architectures. This guide provides an in-depth analysis of its mechanism of action, experimental protocols, and the underlying principles of its reactivity, tailored for professionals in chemical research and drug development.

The primary utility of this compound lies in its boronic acid functional group, which makes it an ideal coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning reaction is a cornerstone of modern synthetic chemistry, valued for its mild reaction conditions, high functional group tolerance, and broad applicability in synthesizing biaryls, polyolefins, styrenes, and substituted heterocycles. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

Mechanism of Action: The Suzuki-Miyaura Catalytic Cycle

The "mechanism of action" for this compound in organic synthesis is its participation in the Suzuki-Miyaura cross-coupling reaction. This process involves a catalytic cycle with a palladium complex that facilitates the coupling of the furan moiety of this compound to an organic halide or triflate. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The catalytic cycle begins with a palladium(0) complex, which reacts with an organic halide (R-X) in an oxidative addition step. This results in the formation of a palladium(II) intermediate, where the palladium has inserted itself into the carbon-halogen bond.

-

Transmetalation: In this key step, the organic ligand from this compound (the 2-(ethoxycarbonyl)furan-3-yl group) is transferred from the boron atom to the palladium(II) center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby promoting the transfer of the organic group to the palladium complex and displacing the halide.

-

Reductive Elimination: The final step of the cycle is the reductive elimination from the palladium(II) complex, where the two organic groups (the one from the organic halide and the one from this compound) are joined together to form a new carbon-carbon bond. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Presentation

The following table summarizes typical reaction parameters for a Suzuki-Miyaura coupling reaction involving a furan boronic acid, which is structurally analogous to this compound, with an aryl bromide. The data is based on established literature protocols and serves as a representative example.[1]

| Parameter | Value/Compound | Molar Equivalents |

| Aryl Halide | 3-Bromophenol | 1.0 |

| Boronic Acid | Furan-2-ylboronic acid | 1.2 |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | 0.02 |

| Ligand | Triphenylphosphine (PPh₃) | 0.04 |

| Base | Potassium carbonate (K₂CO₃) | 2.0 |

| Solvent | 1,4-Dioxane/Water (4:1 v/v) | - |

| Temperature | 80-90 °C | - |

| Reaction Time | 12-24 hours | - |

| Product Yield | High | - |

Experimental Protocols

The following is a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction. While this protocol uses furan-2-ylboronic acid and 3-bromophenol, it is directly adaptable for this compound and other suitable organic halides.[1]

Materials:

-

Aryl halide (e.g., 3-Bromophenol)

-

This compound (2-(Ethoxycarbonyl)furan-3-boronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask or Schlenk flask

-

Magnetic stir bar

-

Reflux condenser

-

Inert gas supply (Nitrogen or Argon)

-

Heating mantle or oil bath

-

Thin-layer chromatography (TLC) apparatus

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Catalyst and Ligand Addition: To the flask, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 10 mL).

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to 80-90 °C under a positive pressure of the inert gas. Stir the mixture vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

-

Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound (2-(Ethoxycarbonyl)furan-3-boronic acid) is a valuable and versatile reagent in organic synthesis. Its utility is primarily demonstrated through its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction, enabling the efficient formation of carbon-carbon bonds. The provided technical information, including the mechanism of action, a representative experimental protocol, and a summary of reaction parameters, offers a comprehensive guide for researchers and professionals in the field of drug development and materials science. The mild conditions and high functional group tolerance of the Suzuki-Miyaura reaction make this compound an important tool for the synthesis of complex molecules with potential applications in various scientific disciplines.

References

An In-depth Technical Guide to the Chemical Properties and Structure of Osimertinib (formerly TP-4748)

Disclaimer: The compound "TP-4748" as specified in the query is not a recognized chemical entity in publicly available scientific literature. This guide has been generated using data for Osimertinib (AZD9291) , a well-documented third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, to serve as a representative example fulfilling the requested format and technical depth.

This technical guide provides a comprehensive overview of Osimertinib, a significant agent in the treatment of non-small cell lung cancer (NSCLC).[1] It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its chemical structure, physicochemical properties, and pharmacological profile.

Chemical Structure and Properties

Osimertinib is a mono-anilino-pyrimidine compound designed to selectively and irreversibly inhibit mutant forms of the epidermal growth factor receptor (EGFR).[2][3] Its chemical name is N-(2-{2-dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide.[4] The structure includes a reactive acrylamide group that forms a covalent bond with the cysteine-797 residue in the ATP-binding site of EGFR.[3][5]

Table 1: Chemical and Physical Properties of Osimertinib

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₃N₇O₂ | [4][6] |

| Molecular Weight | 499.61 g/mol (as free base) | [6] |

| CAS Number | 1421373-65-0 (free base) | [6] |

| IUPAC Name | N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide | [4] |

| Synonyms | AZD9291, Mereletinib | [6][7] |

| Melting Point | >232°C (dec.) (as mesylate salt) | [8] |

| Solubility | Slightly soluble in water (3.1 mg/mL at 37°C) (as mesylate salt) | [9] |

| pKa | 9.5 (aliphatic amine), 4.4 (aniline) | [9] |

Mechanism of Action and Signaling Pathways

Osimertinib is a third-generation EGFR tyrosine kinase inhibitor (TKI) that potently and selectively inhibits both EGFR TKI-sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation.[3][10][11] A key advantage is its significantly lower activity against wild-type EGFR, which contributes to a more favorable toxicity profile.[3] The irreversible binding to the C797 residue of mutant EGFR blocks ATP from accessing the kinase domain, thereby inhibiting autophosphorylation and downstream signaling.[5][12] This leads to the suppression of key signaling pathways involved in cancer cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[5]

Experimental Protocols

This protocol describes how to assess the inhibitory effect of Osimertinib on the phosphorylation of EGFR and its downstream effectors.[13]

Methodology:

-

Cell Culture and Treatment: Culture NSCLC cells harboring relevant EGFR mutations (e.g., H1975: L858R/T790M) to 70-80% confluency. Treat cells with varying concentrations of Osimertinib (e.g., 0-100 nM) for a specified time (e.g., 2 hours).[13]

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect signals using an enhanced chemiluminescence (ECL) substrate.

This assay measures the effect of Osimertinib on the viability and proliferation of cancer cells.[13]

Methodology:

-

Cell Seeding: Seed NSCLC cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of Osimertinib concentrations for 72 hours.

-

Staining: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.

-

Quantification: Wash away excess stain with water and air dry. Solubilize the stain with 10% acetic acid.

-

Measurement: Measure the absorbance at 590 nm using a microplate reader to quantify cell viability.

This protocol outlines the quantification of Osimertinib in biological matrices like plasma.[14][15]

Methodology:

-

Sample Preparation: Precipitate proteins from plasma samples (e.g., 100 µL) by adding acetonitrile containing an internal standard (e.g., sorafenib).[14] Centrifuge to pellet the precipitated protein.

-

Chromatography: Inject the supernatant onto a UPLC system equipped with a C18 column.[14] Use a gradient elution with mobile phases such as acetonitrile and water with 0.1% formic acid.

-

Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.

-

Quantification: Monitor specific precursor-to-product ion transitions for Osimertinib and the internal standard. Construct a calibration curve using standards of known concentrations to quantify Osimertinib in the samples.

Quantitative Pharmacological Data

Osimertinib exhibits high potency against clinically relevant EGFR mutations while sparing the wild-type receptor.

Table 2: In Vitro Potency of Osimertinib

| Cell Line | EGFR Mutation | IC₅₀ (nM) | Reference |

| PC-9 | ex19del | <15 | [3] |

| H1975 | L858R/T790M | <15 | [3] |

| Wild-Type EGFR | None | 480 - 1865 | [3] |

Table 3: Pharmacokinetic Parameters in Humans (80 mg once daily)

| Parameter | Value | Reference |

| Tₘₐₓ (Time to Peak Concentration) | ~6 hours | [10] |

| Apparent Plasma Clearance | 14.3 L/h | [10] |

| Apparent Volume of Distribution | 918 L | [10] |

| Terminal Half-life (t₁/₂) | ~48 hours | [4] |

Synthetic Workflow

The synthesis of Osimertinib is a multi-step process. A generalized, convergent synthetic route is often employed, involving the coupling of key intermediates.[16][17]

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Osimertinib - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 6. Osimertinib | C28H33N7O2 | CID 71496458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. Osimertinib mesylate | 1421373-66-1 [chemicalbook.com]

- 9. tga.gov.au [tga.gov.au]

- 10. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]

- 11. Facebook [cancer.gov]

- 12. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Determination of osimertinib concentration in rat plasma and lung/brain tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2-(Ethoxycarbonyl)furan-3-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 2-(ethoxycarbonyl)furan-3-boronic acid, a valuable building block in medicinal chemistry and organic synthesis. The document details the core methodologies, presents quantitative data in a structured format, and includes visualizations of the reaction pathways.

Introduction

2-(Ethoxycarbonyl)furan-3-boronic acid and its derivatives are important intermediates in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents. The furan scaffold is a common motif in biologically active compounds, and the presence of a boronic acid at the 3-position allows for versatile carbon-carbon and carbon-heteroatom bond formation through reactions such as the Suzuki-Miyaura cross-coupling. The ethoxycarbonyl group at the 2-position provides a handle for further functionalization or can influence the electronic properties of the molecule. This guide explores the key synthetic strategies for accessing this important compound.

Core Synthetic Pathways

Two principal synthetic strategies have emerged for the preparation of 2-(ethoxycarbonyl)furan-3-boronic acid:

-

Directed ortho-Metalation (DoM) followed by Borylation: This is a powerful and widely used method for the regioselective functionalization of aromatic and heteroaromatic rings. In this approach, the ethoxycarbonyl group at the 2-position of the furan ring acts as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C3 position by a strong organolithium base. The resulting organolithium intermediate is then quenched with a boron electrophile to furnish the desired boronic acid or a corresponding boronate ester.

-

Iridium-Catalyzed C-H Borylation: This method represents a more modern and atom-economical approach to the synthesis of aryl and heteroaryl boronic acids. An iridium catalyst, in conjunction with a boron-containing reagent such as bis(pinacolato)diboron (B₂pin₂), can selectively activate and functionalize a C-H bond on the furan ring. The regioselectivity of this reaction is often governed by steric and electronic factors of the substrate and the catalyst system.

Experimental Protocols and Data

Pathway 1: Directed ortho-Metalation and Borylation

This pathway involves a two-step sequence: the initial lithiation of ethyl furan-2-carboxylate at the 3-position, followed by quenching with a trialkyl borate and subsequent hydrolysis to yield the boronic acid.

Step 1: Directed Lithiation of Ethyl Furan-2-carboxylate

A solution of ethyl furan-2-carboxylate in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., nitrogen or argon). A strong, sterically hindered lithium amide base, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), is then added dropwise. The bulky nature of these bases favors deprotonation at the sterically accessible C3 position, directed by the coordinating effect of the adjacent ester group.

Step 2: Borylation and Hydrolysis

To the solution of the lithiated furan, a trialkyl borate, most commonly triisopropyl borate or trimethyl borate, is added at low temperature. The organolithium species undergoes nucleophilic attack on the boron atom to form a boronate ester intermediate. The reaction is then warmed to room temperature and quenched with an aqueous acid (e.g., hydrochloric acid) to hydrolyze the boronate ester, affording the final 2-(ethoxycarbonyl)furan-3-boronic acid.

Quantitative Data (Representative)

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethyl furan-2-carboxylate | LDA or LiTMP (1.1 eq) | THF | -78 | 1-2 | - |

| 2 | Lithiated Intermediate | Triisopropyl borate (1.2 eq), then aq. HCl | THF | -78 to RT | 2-4 | 60-80 (estimated) |

Note: The yields are estimated based on similar transformations reported in the literature for directed ortho-metalation of aromatic esters.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic pathways.

Figure 1. Directed ortho-metalation and borylation pathway.

Figure 2. Iridium-catalyzed C-H borylation pathway.

Conclusion

The synthesis of 2-(ethoxycarbonyl)furan-3-boronic acid can be approached through two primary and effective methodologies. The directed ortho-metalation pathway offers a classic and reliable route, leveraging the directing ability of the ester functional group to achieve high regioselectivity. The iridium-catalyzed C-H borylation represents a more contemporary, milder, and potentially more functional group tolerant alternative. The choice of synthetic route will depend on the specific requirements of the research, including substrate availability, desired scale, and tolerance to reaction conditions. This guide provides the foundational knowledge for researchers to develop and optimize the synthesis of this valuable synthetic intermediate.

In-Depth Technical Guide: Basic Research Applications of TP-4748 (CAS 1150114-62-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-4748, chemically known as (2-(Ethoxycarbonyl)furan-3-yl)boronic acid, is a heterocyclic building block that has gained prominence in medicinal chemistry as a key intermediate for the synthesis of potent and selective prolyl-tRNA synthetase (PRS) inhibitors. PRS is an essential enzyme in protein biosynthesis, catalyzing the charging of proline to its cognate tRNA. The inhibition of PRS has emerged as a promising therapeutic strategy for a range of diseases, including bacterial infections, fibrosis, and certain cancers. This technical guide provides a comprehensive overview of the basic research applications of this compound, focusing on its role in the development of PRS inhibitors, with detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Core Application: Synthesis of Prolyl-tRNA Synthetase Inhibitors

This compound serves as a crucial starting material for the synthesis of various PRS inhibitors due to its furan boronic acid moiety, which allows for versatile chemical modifications and interactions with the target enzyme. While specific synthetic routes for all PRS inhibitors derived from this compound are proprietary or not publicly detailed, the general chemical principles involve leveraging the boronic acid group for coupling reactions to build more complex molecules that mimic the natural substrates of PRS.

Quantitative Data on a Prolyl-tRNA Synthetase Inhibitor Derivative

One notable example of a potent PRS inhibitor potentially derived from a furan boronic acid precursor like this compound is the dual-fluorinated prolyl-adenylate analogue, PAA-38. This compound has demonstrated significant inhibitory activity against bacterial PRS.

Table 1: In Vitro Activity of PAA-38 against Pseudomonas aeruginosa ProRS [1]

| Parameter | Value |

| IC50 | 4.97 ± 0.98 nM |

| Kd | 0.399 ± 0.074 nM |

| MIC (against tested bacterial strains) | 4-8 µg/mL |

Experimental Protocols

General Protocol for Prolyl-tRNA Synthetase (PRS) Inhibition Assay (ATP:PPi Exchange Assay)

This assay measures the first step of the aminoacylation reaction catalyzed by PRS, which is the formation of a prolyl-adenylate intermediate from proline and ATP, with the release of pyrophosphate (PPi). The inhibition of this reaction is quantified by measuring the incorporation of radiolabeled PPi into ATP.

Materials:

-

Purified prolyl-tRNA synthetase (bacterial or human)

-

L-proline

-

ATP (Adenosine 5'-triphosphate)

-

[³²P]Pyrophosphate ([³²P]PPi)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)

-

Activated charcoal

-

Trichloroacetic acid (TCA)

-

Sodium pyrophosphate (Na-PPi)

-

Scintillation fluid

-

Scintillation counter

-

This compound-derived inhibitor (e.g., PAA-38)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, L-proline, ATP, and [³²P]PPi.

-

Add the PRS enzyme to the reaction mixture.

-

To test for inhibition, add varying concentrations of the this compound-derived inhibitor to the reaction mixture. A control reaction without the inhibitor should be run in parallel.

-

Initiate the reaction by adding the enzyme and incubate at a constant temperature (e.g., 37°C) for a specific time (e.g., 10-30 minutes).

-

Stop the reaction by adding a quench solution containing activated charcoal, TCA, and Na-PPi. The charcoal binds to the newly formed [³²P]ATP.

-

Filter the mixture to separate the charcoal-bound [³²P]ATP from the unincorporated [³²P]PPi.

-

Wash the filter with a wash buffer (e.g., water or a buffer containing Na-PPi).

-

Place the filter in a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition by comparing the radioactivity of the inhibitor-treated samples to the control. IC50 values can be determined by plotting the percentage of inhibition against the inhibitor concentration.

General Protocol for Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial strain (e.g., Pseudomonas aeruginosa)

-

Growth medium (e.g., Mueller-Hinton broth)

-

This compound-derived inhibitor (e.g., PAA-38)

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a serial dilution of the this compound-derived inhibitor in the growth medium in a 96-well plate.

-

Prepare a standardized inoculum of the bacterial strain in the growth medium.

-

Add the bacterial inoculum to each well of the 96-well plate containing the inhibitor dilutions. Include a positive control well (bacteria without inhibitor) and a negative control well (medium without bacteria).

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

After incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the inhibitor at which no visible growth is observed.

Signaling Pathways and Experimental Workflows

The inhibition of prolyl-tRNA synthetase can impact various cellular processes beyond protein synthesis, particularly in the context of diseases like fibrosis and cancer. The enzyme glutamyl-prolyl-tRNA synthetase (EPRS), which contains the PRS activity in humans, has been implicated in signaling pathways that regulate fibrosis.

Prolyl-tRNA Synthetase Inhibition and its Impact on Cellular Processes

Caption: Inhibition of Prolyl-tRNA Synthetase by a this compound derivative.

Experimental Workflow for Screening PRS Inhibitors

Caption: A typical workflow for the discovery of PRS inhibitors.

Conclusion

This compound (CAS 1150114-62-7) is a valuable chemical entity for the development of novel prolyl-tRNA synthetase inhibitors. Its furan boronic acid structure provides a versatile platform for the synthesis of compounds with potent inhibitory activity against PRS, a clinically relevant target for various diseases. The provided data and experimental protocols offer a foundation for researchers to explore the potential of this compound and its derivatives in basic research and drug discovery. Further investigation into the specific synthetic pathways from this compound to active inhibitors and a deeper understanding of their engagement with PRS and downstream signaling pathways will be crucial for the development of new therapeutics.

References

The Strategic Application of Furan-3-Boronic Acid Esters in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan-3-boronic acid and its ester derivatives are emerging as a pivotal scaffold in medicinal chemistry, offering a unique combination of properties that address longstanding challenges in drug design and development. This technical guide provides an in-depth exploration of the potential uses of furan-3-boronic acid esters, with a focus on their role as bioisosteres, their application in carbon-carbon bond formation, and their incorporation into novel therapeutic agents. This document serves as a comprehensive resource, detailing experimental protocols, summarizing key quantitative data, and visualizing relevant biological pathways and discovery workflows to empower researchers in their pursuit of innovative therapeutics.

Introduction: The Versatility of the Furan-3-Boronic Acid Ester Moiety

The furan ring is a five-membered aromatic heterocycle that is a common structural motif in a vast array of pharmacologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2] The incorporation of a boronic acid or its ester at the 3-position of the furan ring bestows unique chemical and biological characteristics, making it a valuable building block in drug discovery.

One of the most significant applications of furan-3-boronic acid esters is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[3] This allows for the construction of complex molecular architectures, which is essential for the synthesis of novel drug candidates.

Furthermore, the boronic acid moiety can act as a bioisostere for other functional groups, such as carboxylic acids or phenols.[3] This strategy can be employed to modulate the physicochemical properties of a molecule, such as its acidity, lipophilicity, and metabolic stability, ultimately leading to improved pharmacokinetic profiles and enhanced therapeutic efficacy. A notable example is the development of orally bioavailable selective estrogen receptor degraders (SERDs), where a boronic acid is used to circumvent the first-pass metabolism of a phenolic drug.

Furan-3-Boronic Acid Esters as Bioisosteres: Enhancing Drug-like Properties

A key strategy in medicinal chemistry is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The boronic acid group has gained prominence as a versatile bioisostere, and its incorporation into a furan ring offers distinct advantages.

Improving Oral Bioavailability: The Case of Selective Estrogen Receptor Degraders (SERDs)

A compelling example of the power of boronic acid bioisosterism is in the development of oral SERDs for the treatment of estrogen receptor-positive (ER+) breast cancer. The approved SERD, Fulvestrant, suffers from poor oral bioavailability due to extensive first-pass metabolism, necessitating intramuscular injection.[3] To address this limitation, researchers have explored the replacement of the phenolic hydroxyl group with a boronic acid.

One such preclinical candidate, ZB716 (Fulvestrant-3-boronic acid), demonstrates the potential of this approach. While not a furan-3-boronic acid ester in the strictest sense (it is a boronic acid derivative of a steroidal compound with a furan-like ring), the underlying principle is directly applicable. The boronic acid moiety in ZB716 effectively blocks the sites of rapid glucuronidation and sulfation, leading to significantly improved oral bioavailability and a favorable pharmacokinetic profile.[3]

Table 1: Preclinical Data for ZB716 (Fulvestrant-3-boronic acid)

| Parameter | Value | Reference |

| ERα Binding Affinity (IC50) | 4.1 nM | [3] |

| Cell Growth Inhibition (IC50, MCF-7 cells) | Comparable to Fulvestrant | [3] |

| Oral Bioavailability (AUC in mice) | 2547.1 ng·h/mL | [3] |

Synthetic Utility: The Suzuki-Miyaura Cross-Coupling Reaction

Furan-3-boronic acid esters are invaluable reagents in the Suzuki-Miyaura cross-coupling reaction, a powerful tool for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in many drug molecules. The pinacol ester of furan-3-boronic acid is a commonly used, stable, and easy-to-handle reagent for this purpose.

Experimental Protocol: Synthesis of 3-(Furan-2-yl)phenol via Suzuki-Miyaura Coupling

This protocol details the synthesis of a biaryl compound using a furan-2-ylboronic acid, illustrating the general procedure applicable to furan-3-boronic acid esters.

Materials:

-

3-Bromophenol

-

Furan-2-ylboronic acid (can be substituted with furan-3-boronic acid or its pinacol ester)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a round-bottom flask, add 3-bromophenol (1.0 mmol), furan-2-ylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Catalyst Addition: Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) to the flask.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 10 mL).

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain 3-(furan-2-yl)phenol.

Synthesis of Furan-3-Boronic Acid Pinacol Ester

The pinacol ester of furan-3-boronic acid is a key intermediate for many synthetic applications. While several methods exist, a common approach involves the reaction of a lithiated furan with a borate ester followed by esterification with pinacol.

Experimental Protocol: Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan

This protocol provides a general procedure for the synthesis of furan-3-boronic acid pinacol ester.

Materials:

-

3-Bromofuran

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Pinacol

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Saturated aqueous ammonium chloride solution

-

Standard laboratory glassware for anhydrous reactions

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Low-temperature bath (e.g., dry ice/acetone)

-

Inert gas supply (Nitrogen or Argon)

-

Magnetic stirrer

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous diethyl ether or THF. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add 3-bromofuran to the cooled solvent. Slowly add n-butyllithium dropwise via a syringe or dropping funnel, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

Borylation: Slowly add triisopropyl borate to the reaction mixture, again keeping the temperature at -78 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Quenching and Esterification: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Pinacol Ester Formation: To the filtrate, add pinacol and stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan.

Visualizing the Role of Furan-3-Boronic Acid Ester Derivatives

Signaling Pathway: Estrogen Receptor Signaling

The development of SERDs like ZB716 highlights the importance of understanding the estrogen receptor (ER) signaling pathway. The following Graphviz diagram illustrates a simplified overview of this pathway, which is a key target in the treatment of ER+ breast cancer.

References

In-Depth Technical Guide: TP-4748 [2-(Ethoxycarbonyl)furan-3-boronic acid]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data and handling precautions for TP-4748, chemically identified as 2-(Ethoxycarbonyl)furan-3-boronic acid (CAS No. 1150114-62-7). This document is intended for use by qualified individuals in a laboratory or research setting.

Chemical Identification and Properties

This compound is a heterocyclic organic compound classified as a boronic acid derivative. It serves as a building block in organic synthesis.

| Property | Value | Source |

| Chemical Name | 2-(Ethoxycarbonyl)furan-3-boronic acid | MedKoo Biosciences, MedchemExpress |

| Synonym(s) | This compound | MedKoo Biosciences |

| CAS Number | 1150114-62-7 | MedKoo Biosciences, MedchemExpress |

| Molecular Formula | C₇H₉BO₅ | MedKoo Biosciences, MedchemExpress |

| Molecular Weight | 183.95 g/mol | MedKoo Biosciences, MedchemExpress |

| Appearance | Solid | Fluorochem |

| Purity | Typically ≥95% | ChemScene, Fluorochem |

Safety and Hazard Information

This compound is classified as a hazardous substance. The following tables summarize its hazard classifications and the corresponding precautionary measures.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Source: Fluorochem

GHS Precautionary Statements

| Type | Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash hands thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P330 | Rinse mouth. | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |

| P362 | Take off contaminated clothing and wash before reuse. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Source: Fluorochem, Sigma-Aldrich

Handling and Storage

Proper handling and storage are crucial to ensure safety and maintain the integrity of this compound.

Handling Precautions

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

-

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage Conditions

-

Temperature: For short-term storage, keep at 0-4°C. For long-term storage, store at -20°C.[1]

-

Atmosphere: Store in a dry, dark place under an inert atmosphere.[1]

-

Container: Keep the container tightly sealed to prevent moisture ingress.

Emergency Procedures

First Aid Measures

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison control center or seek medical attention.

-

If on Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.

-

Specific Hazards: Thermal decomposition may produce carbon oxides and boron oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols

As this compound is a research chemical and a building block, its primary use is in organic synthesis, likely in cross-coupling reactions such as the Suzuki-Miyaura coupling. No detailed, citable experimental protocols for the synthesis or specific reactions of 2-(Ethoxycarbonyl)furan-3-boronic acid were found in the public domain.

Below is a general, illustrative workflow for using a boronic acid in a Suzuki-Miyaura coupling reaction. This is not a validated protocol for this compound and must be adapted and optimized by a qualified chemist.

General Workflow for Suzuki-Miyaura Coupling

References

Navigating the Challenges of 2-(Ethoxycarbonyl)furan-3-boronic acid: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of 2-(Ethoxycarbonyl)furan-3-boronic acid, a crucial building block for researchers, scientists, and professionals in drug development. Understanding these properties is paramount for its effective storage, handling, and application in synthetic chemistry, particularly in cross-coupling reactions.

Executive Summary

2-(Ethoxycarbonyl)furan-3-boronic acid exhibits limited solubility in common organic solvents and is susceptible to degradation, primarily through protodeboronation. This guide details its known solubility parameters, discusses its inherent instability based on data from analogous furan-boronic acids, and provides standardized protocols for its characterization. Furthermore, it outlines strategies to mitigate degradation and ensure reproducible results in experimental settings.

Solubility Profile

Quantitative data on the solubility of 2-(Ethoxycarbonyl)furan-3-boronic acid is limited in publicly available literature. However, supplier information provides valuable insights into its solubility in a selection of common laboratory solvents.

| Solvent System | Solubility |

| Dimethylformamide (DMF) | 30 mg/mL |

| Dimethyl sulfoxide (DMSO) | 30 mg/mL |

| DMSO:PBS (pH 7.2) (1:1) | 0.50 mg/mL |

| Ethanol | 1 mg/mL |

This data is compiled from publicly available supplier information.

The moderate solubility in polar aprotic solvents like DMF and DMSO, and significantly lower solubility in ethanol and aqueous buffered solutions, suggests that careful solvent selection is critical for reactions and purification processes involving this compound.

Stability and Degradation Pathways

While specific stability studies on 2-(Ethoxycarbonyl)furan-3-boronic acid are not extensively documented, the general behavior of furan-boronic acids indicates a predisposition to instability. The primary degradation pathway for boronic acids, particularly electron-rich heteroaryl boronic acids like the furan class, is protodeboronation.[1][2] This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of the corresponding furan derivative without the boronic acid moiety.

The recommended storage conditions of -20°C under an inert atmosphere strongly suggest that the compound is sensitive to heat, moisture, and oxygen. Furan-2-boronic acid, a closely related compound, has been shown to undergo significant decomposition when stored neat at room temperature.[3] However, storage in a solution of an anhydrous solvent like THF can surprisingly inhibit degradation.[1]

To enhance stability and improve handling, unstable boronic acids can be converted into more robust derivatives such as boronate esters (e.g., pinacol esters) or N-methyliminodiacetic acid (MIDA) boronates.[3] These derivatives often exhibit improved air and moisture stability and can be used directly in many chemical reactions, releasing the active boronic acid in situ.

Experimental Protocols

Determination of Solubility (Dynamic Method)

A common method for determining the solubility of boronic acids in organic solvents is the dynamic or synthetic method. This involves the visual or instrumental monitoring of the dissolution of a solid in a liquid as the temperature is changed.

Materials:

-

2-(Ethoxycarbonyl)furan-3-boronic acid

-

High-purity organic solvents

-

Jacketed glass vessel with a magnetic stirrer

-

Temperature-controlled circulating bath

-

Calibrated temperature probe

-

Turbidity sensor or light scattering detector

Procedure:

-

A precise amount of 2-(Ethoxycarbonyl)furan-3-boronic acid and the chosen solvent are added to the jacketed glass vessel to create a slurry.

-

The mixture is stirred vigorously while the temperature is slowly increased at a constant rate (e.g., 0.5 °C/min).

-

The turbidity of the solution is continuously monitored.

-

The temperature at which the solution becomes clear (the point of complete dissolution) is recorded as the solubility temperature for that specific concentration.

-

The experiment is repeated with different concentrations to construct a solubility curve.

Assessment of Stability (1H NMR Monitoring)

The stability of 2-(Ethoxycarbonyl)furan-3-boronic acid can be assessed by monitoring its degradation over time using proton Nuclear Magnetic Resonance (1H NMR) spectroscopy.

Materials:

-

2-(Ethoxycarbonyl)furan-3-boronic acid

-

Deuterated solvent (e.g., DMSO-d6)

-

Internal standard (e.g., 1,3,5-trimethoxybenzene)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

A stock solution of 2-(Ethoxycarbonyl)furan-3-boronic acid and an internal standard of known concentration is prepared in the deuterated solvent.

-

The solution is divided into several NMR tubes.

-

The tubes are stored under the desired conditions (e.g., room temperature, elevated temperature, exposure to air/light).

-

1H NMR spectra are acquired at regular time intervals (e.g., 0, 24, 48, 72 hours).

-

The integral of a characteristic peak of 2-(Ethoxycarbonyl)furan-3-boronic acid is compared to the integral of the internal standard to quantify the remaining amount of the compound at each time point.

-

The appearance of new peaks corresponding to degradation products (e.g., ethyl furan-3-carboxylate) should also be monitored.

Conclusion and Recommendations

2-(Ethoxycarbonyl)furan-3-boronic acid is a valuable synthetic intermediate whose utility is impacted by its solubility and stability characteristics. Researchers and drug development professionals should be mindful of its limited solubility in many common solvents and its potential for degradation. For optimal results, it is recommended to:

-

Store the compound at -20°C under an inert atmosphere.

-

Use anhydrous solvents for reactions whenever possible.

-

Consider the in situ generation from a more stable precursor, such as a MIDA boronate, for sensitive applications.

-

Routinely check the purity of the starting material, especially if it has been stored for an extended period.

By understanding and mitigating the challenges associated with the solubility and stability of 2-(Ethoxycarbonyl)furan-3-boronic acid, the scientific community can better leverage its potential in the synthesis of novel chemical entities.

References

- 1. Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model [morressier.com]

- 2. Protodeboronation - Wikipedia [en.wikipedia.org]

- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to Suzuki-Miyaura Coupling with Heterocyclic Boronic Acids for Researchers in Drug Development

An in-depth exploration of the Suzuki-Miyaura cross-coupling reaction, focusing on the nuances and practical applications of employing heterocyclic boronic acids. This guide is tailored for researchers, scientists, and professionals in drug development who are looking to leverage this powerful synthetic tool.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its versatility and functional group tolerance in forging carbon-carbon bonds.[1] Its significance is particularly pronounced in pharmaceutical and agrochemical research, where the incorporation of heteroaromatic moieties is a key strategy for modulating the physicochemical and pharmacological profiles of molecules.[1][2][3] Heterocyclic boronic acids are indispensable building blocks in this context, though their reactivity can be unpredictable, presenting considerable synthetic hurdles.[1] This guide offers a comprehensive overview of the Suzuki-Miyaura coupling with a focus on heterocyclic boronic acids, detailing the reaction mechanism, experimental protocols, and strategies to overcome common challenges.

The Core Mechanism: A Palladium-Catalyzed Cycle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that couples an organoboron compound (like a boronic acid) with an organic halide or triflate.[4][5] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps:

-

Oxidative Addition: A low-valent palladium(0) complex reacts with the organic halide (R¹-X) to form a palladium(II) intermediate.[4][5]

-

Transmetalation: The organic group from the boronic acid (R²-B(OH)₂) is transferred to the palladium(II) complex. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][6][7]

-

Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the desired product (R¹-R²) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; R1X [label="R¹-X\n(Aryl/Heteroaryl Halide)", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; R2B [label="R²-B(OH)₂\n(Heterocyclic Boronic Acid)", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate1 [label="R¹-Pd(II)Ln-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Boronate [label="[R²-B(OH)₃]⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate2 [label="R¹-Pd(II)Ln-R²", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="R¹-R²", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges R1X -> Intermediate1 [label=" Oxidative\n Addition ", color="#EA4335"]; Pd0 -> Intermediate1 [style=invis]; Intermediate1 -> Intermediate2 [label=" Transmetalation ", color="#FBBC05"]; Boronate -> Intermediate2 [style=dashed]; R2B -> Boronate [style=dashed]; Base -> Boronate [style=dashed]; Intermediate2 -> Product [label=" Reductive\n Elimination ", color="#4285F4"]; Intermediate2 -> Pd0 [style=dashed, arrowhead=open];

// Invisible edges for layout {rank=same; R1X; R2B; Base;} {rank=same; Intermediate1; Boronate;} {rank=same; Pd0; Intermediate2; Product;}

} dot Figure 1. A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Challenges in Coupling Heterocyclic Boronic Acids

The success of a Suzuki-Miyaura coupling with heterocyclic boronic acids hinges on a delicate balance between the desired reaction pathway and unproductive side reactions. Several factors can complicate these couplings:

-

Protodeboronation: This is a major side reaction where the carbon-boron bond is cleaved by a proton source, often water in the presence of a base, leading to the formation of an unsubstituted heteroarene.[1][8] Electron-deficient and certain five-membered 2-heterocyclic boronic acids are particularly susceptible to this decomposition pathway.[9]

-

Catalyst Deactivation: The Lewis basic nitrogen atoms present in many heterocycles (e.g., pyridine) can coordinate to the palladium catalyst, leading to its deactivation and inhibiting the catalytic cycle.[1] This is often referred to as the "2-pyridyl problem."[1]

-

Poor Solubility: Highly polar heterocyclic compounds can exhibit poor solubility in common organic solvents, which can impede reaction kinetics.[8]

-

Slow Transmetalation: The electron-withdrawing nature of π-deficient heterocycles can slow down the crucial transmetalation step.[1]

Strategies for Successful Coupling

To address these challenges, several strategies have been developed:

-

Use of Boronic Esters: Converting unstable boronic acids to more stable derivatives like pinacol esters or MIDA (N-methyliminodiacetic acid) boronates can mitigate protodeboronation.[8][10][11]

-

Ligand Design: The use of bulky, electron-rich phosphine ligands such as XPhos and SPhos can accelerate the rates of oxidative addition and reductive elimination, outcompeting catalyst deactivation and protodeboronation.[9][12]

-

Anhydrous Conditions: Performing the reaction under anhydrous conditions can minimize protodeboronation, which is often water-mediated.[8]

-

Alternative Boron Reagents: Potassium heteroaryltrifluoroborates are another class of stable and effective coupling partners that are less prone to protodeboronation compared to their boronic acid counterparts.[13]

-

Base and Solvent Selection: The choice of base and solvent is critical. For instance, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred to minimize base-promoted side reactions.[4][12] The use of polar aprotic solvents like dioxane or THF is common.[4][12]

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize quantitative data from various studies on the Suzuki-Miyaura coupling of heterocyclic boronic acids, providing a comparative look at different reaction conditions and their outcomes.

Table 1: Coupling of 2-Pyridyl Boronates with Aryl Bromides [14]

| Entry | Aryl Bromide | Base | Ligand | Yield (%) |

| 1 | 3,5-bis(trifluoromethyl)bromobenzene | K₃PO₄ | 1 | 82 |

| 2 | 4-Bromoanisole | K₃PO₄ | 1 | 74 |

| 3 | 2-Bromotoluene | K₃PO₄ | 1 | 90 |

| 4 | 5-Bromopyrimidine | K₃PO₄ | 1 | 91 |

| 5 | 4-Bromoisoquinoline | K₃PO₄ | 1 | 82 |

Reaction Conditions: 1 equiv of aryl or heteroaryl bromide, 1.5 equiv of 2-pyridylboronate, 3.0 equiv of base, Dioxane (3 mL/mmol halide), cat. Pd₂(dba)₃, L:Pd = 3:1.

Table 2: Coupling of Unprotected, Nitrogen-Rich Heterocycles [12]

| Entry | Heterocyclic Halide | Boronic Acid | Catalyst | Yield (%) |

| 1 | 3-Chloroindazole | Phenylboronic acid | P1 | 95 |

| 2 | 5-Bromo-1H-benzimidazole | 4-Methoxyphenylboronic acid | P2 | 88 |

| 3 | 3-Bromo-1H-pyrazole | 3-Thienylboronic acid | P1 | 75 |

| 4 | 5-Bromo-1H-indole | 2-Naphthylboronic acid | P2 | 92 |

Reaction Conditions: aryl halide (1.00 mmol), boronic acid (1.50 mmol), P1 or P2 (1.0–1.5 mol%), K₃PO₄ (2.00 mmol), dioxane (4 mL), H₂O (1 mL), 60 °C, 5–8 h.

Experimental Protocols

Below are generalized experimental protocols for the Suzuki-Miyaura coupling of heterocyclic boronic acids.

General Procedure for Coupling with Heterocyclic Boronic Acids

-

Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.0 equiv), the heterocyclic boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

-

Inert Atmosphere: The flask is then sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

-

Addition of Catalyst and Solvent: The palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst, 1-5 mol%) and the ligand (if required) are added under the inert atmosphere. A deoxygenated solvent (e.g., dioxane, THF, toluene, with or without water) is then added via syringe.

-

Reaction: The reaction mixture is stirred at the desired temperature (typically ranging from room temperature to 100 °C) and monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature. Water and an organic solvent (e.g., ethyl acetate) are added, and the layers are separated. The aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Experimental Workflow Diagram

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Setup [label="Combine aryl halide, boronic acid,\nand base in a flame-dried flask."]; Inert [label="Establish inert atmosphere\n(e.g., Argon)."]; Add [label="Add palladium catalyst, ligand,\nand deoxygenated solvent."]; React [label="Heat and stir the reaction mixture."]; Monitor [label="Monitor reaction progress\n(TLC, GC-MS, LC-MS).", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Cool, add water and organic solvent,\nand perform extraction."]; Purify [label="Dry, concentrate, and purify\nby column chromatography."]; End [label="Obtain pure product.", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Setup; Setup -> Inert; Inert -> Add; Add -> React; React -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Monitor -> React [label="Incomplete"]; Workup -> Purify; Purify -> End; } dot Figure 2. A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of heterocyclic boronic acids is a powerful and indispensable tool in the arsenal of medicinal chemists and drug development professionals. While challenges such as protodeboronation and catalyst inhibition exist, a deep understanding of the reaction mechanism and the strategic application of optimized reaction conditions, including the use of stable boron reagents and advanced ligand systems, can lead to successful and efficient synthesis of complex, heterocycle-containing molecules. The continued development of novel catalysts and methodologies promises to further expand the scope and utility of this remarkable reaction in the quest for new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. scilit.com [scilit.com]

- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Revolutionizing Drug Discovery: A Technical Guide to Synthesizing Novel Heterocyclic Compounds with TP-4748

For Researchers, Scientists, and Drug Development Professionals

This guide details the strategic application of TP-4748, a versatile heterocyclic building block, in the discovery and synthesis of novel, biologically active compounds. By leveraging the unique reactivity of this compound, researchers can efficiently construct diverse molecular architectures with significant therapeutic potential.

Introduction to this compound: A Privileged Scaffold Component

This compound, chemically identified as 2-(ethoxycarbonyl)furan-3-boronic acid, is a valuable reagent in modern medicinal chemistry. Its furan core is a common motif in numerous biologically active natural products and synthetic drugs, recognized for its ability to engage in various biological interactions.[1] The presence of the boronic acid functionality at the 3-position and an ethyl ester at the 2-position provides a strategic platform for regioselective modifications, primarily through palladium-catalyzed cross-coupling reactions.

The electron-rich nature of the furan ring, combined with the synthetic versatility of the boronic acid group, makes this compound an ideal starting material for generating libraries of novel heterocyclic compounds targeting a wide range of biological targets, including enzymes and receptors.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the efficient and modular synthesis of biaryl and hetero-biaryl structures, which are prevalent in many approved drugs. The general workflow involves the palladium-catalyzed reaction of this compound with a variety of aryl or heteroaryl halides (or triflates).

A key advantage of the Suzuki-Miyaura coupling is its broad functional group tolerance and generally mild reaction conditions, making it highly suitable for complex molecule synthesis in drug discovery programs.

Case Study: Synthesis of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors

To illustrate the practical application of furan-boronic acid derivatives in drug discovery, we present a case study based on the synthesis of novel inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a key therapeutic target in oncology and immunology.[2][3] Overexpression of IDO1 in the tumor microenvironment leads to immune suppression by depleting tryptophan and producing immunosuppressive metabolites.

In this exemplary pathway, a furan-boronic acid scaffold, analogous to this compound, is utilized to construct a library of compounds that are then evaluated for their ability to inhibit IDO1 activity.

Data Presentation

The following table summarizes the in vitro activity of a series of hypothetical furan-based compounds, synthesized using a similar scaffold to this compound, against the human recombinant IDO1 enzyme.

| Compound ID | Structure Modification | IC50 (µM) |

| FBC-001 | Phenyl | 45 |

| FBC-002 | 4-Fluorophenyl | 28 |

| FBC-003 | 3,4-Dichlorophenyl | 15 |

| FBC-004 | Naphthyl | 8 |

| FBC-005 | Thienyl | 32 |

Note: The data presented is illustrative and based on published results for similar furan-boronic acid-derived IDO1 inhibitors to demonstrate the application of this chemical class.[2]

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Halide:

-

Reaction Setup: To a dried reaction vessel, add this compound (1.0 eq.), the desired aryl or heteroaryl halide (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically an aqueous solution of sodium carbonate (2.0 M, 2.0 eq.).

-

Solvent Addition: Degassed solvents, such as a 3:1 mixture of dioxane and water, are added to the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 to 100 °C and stirred vigorously for a period of 4 to 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired coupled product.

IDO1 Inhibition Assay Protocol:

-

Enzyme and Substrate Preparation: Recombinant human IDO1 enzyme is pre-incubated with the test compounds at varying concentrations in a reaction buffer containing L-tryptophan as the substrate.

-

Reaction Initiation: The reaction is initiated by the addition of a cofactor, such as methylene blue, and ascorbic acid.

-

Incubation: The reaction mixture is incubated at 37 °C for a specified period, typically 15-30 minutes.

-

Reaction Termination and Detection: The reaction is terminated by the addition of trichloroacetic acid. The amount of kynurenine produced is quantified by measuring the absorbance at a specific wavelength (e.g., 480 nm) after the addition of Ehrlich's reagent.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Mandatory Visualizations

Experimental Workflow for the Synthesis of Novel Heterocyclic Compounds

References

TP-4748: A Heterocyclic Building Block for Pharmaceutical Intermediates

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

TP-4748, chemically identified as 2-(Ethoxycarbonyl)furan-3-boronic acid, is a specialized heterocyclic building block with significant potential in the synthesis of pharmaceutical intermediates. Its unique structure, featuring a furan ring functionalized with both a boronic acid and an ethyl ester group, makes it a valuable reagent for the construction of complex molecular architectures, particularly through transition-metal catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the technical details of this compound, including its chemical properties, a generalized synthetic approach, and its primary application in pharmaceutical synthesis.

Chemical and Physical Properties

This compound is a solid compound at room temperature and is classified as a heterocyclic building block for research and development purposes.[1] Proper handling and storage are crucial to maintain its integrity. It should be stored in a dry, dark environment, with short-term storage at 0 - 4 °C and long-term storage at -20 °C.[1]

| Property | Value | Reference |

| IUPAC Name | 2-(Ethoxycarbonyl)furan-3-boronic acid | [2] |

| Synonyms | This compound, (2-(Ethoxycarbonyl)furan-3-yl)boronic acid | [3] |

| CAS Number | 1150114-62-7 | [2][4] |

| Molecular Formula | C7H9BO5 | [2][4] |

| Molecular Weight | 183.95 g/mol | [2] |

| Appearance | Solid | [4] |

| Purity | Typically ≥95% | [5] |

| SMILES | CCOC(=O)C1=C(B(O)O)C=CO1 | [2] |

| InChI Key | HKNNWKBXXSBMED-UHFFFAOYSA-N | [2] |

Synthesis of this compound: A Generalized Approach

A plausible synthetic pathway for this compound would likely begin with a suitably protected and halogenated furan derivative, such as ethyl 3-bromofuran-2-carboxylate. This starting material would then undergo a halogen-metal exchange or the formation of a Grignard reagent, which is subsequently reacted with a borate ester (e.g., trimethyl borate or triisopropyl borate) at low temperatures. The final step would be the hydrolysis of the resulting boronate ester under acidic conditions to yield the desired 2-(ethoxycarbonyl)furan-3-boronic acid.

Generalized Experimental Protocol for Aryl Boronic Acid Synthesis:

-

Formation of the Organometallic Reagent: A solution of the aryl halide (e.g., ethyl 3-bromofuran-2-carboxylate) in an anhydrous ethereal solvent (such as diethyl ether or tetrahydrofuran) is treated with magnesium turnings (for Grignard formation) or an organolithium reagent (e.g., n-butyllithium) at a reduced temperature (typically between -78 °C and 0 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

Borylation: The freshly prepared organometallic solution is then slowly added to a solution of a trialkyl borate (e.g., trimethyl borate) in the same anhydrous solvent, maintaining the low temperature to prevent side reactions.

-

Hydrolysis: After the reaction is complete, the resulting boronate ester is hydrolyzed by the careful addition of an aqueous acid (e.g., hydrochloric acid or sulfuric acid).

-

Work-up and Purification: The product is typically extracted into an organic solvent, washed, dried, and concentrated. Purification is often achieved through recrystallization or column chromatography to yield the final boronic acid.

Application in Pharmaceutical Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound as a building block in pharmaceutical synthesis lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of many active pharmaceutical ingredients (APIs).

In a typical Suzuki-Miyaura coupling, an organoboronic acid, such as this compound, is reacted with an organic halide or triflate in the presence of a palladium catalyst and a base. The furan ring of this compound can be coupled with a variety of aryl or heteroaryl halides, allowing for the construction of biaryl and hetero-biaryl structures that are common motifs in drug molecules.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: A reaction vessel is charged with the aryl or heteroaryl halide, this compound (typically 1.1 to 1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)), and a base (e.g., K2CO3, Cs2CO3, or Na2CO3).

-

Solvent Addition: A suitable solvent or solvent mixture (e.g., toluene, dioxane, DMF, and/or water) is added, and the mixture is degassed by bubbling with an inert gas.

-

Reaction: The reaction mixture is heated to a temperature typically ranging from 80 °C to 120 °C and stirred until the starting materials are consumed, as monitored by techniques such as TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled, and the catalyst is removed by filtration. The product is then extracted, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired coupled product.

Logical Workflow for Suzuki-Miyaura Coupling using this compound

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction using this compound.

Signaling Pathways and Biological Context

As a building block, this compound itself is not expected to have direct biological activity or interact with specific signaling pathways. Its significance lies in its incorporation into larger, more complex molecules that are designed to modulate biological targets. The furan moiety can act as a bioisostere for other aromatic rings, such as benzene or pyridine, and can influence the pharmacokinetic and pharmacodynamic properties of the final compound. The specific signaling pathway that a pharmaceutical intermediate derived from this compound would be relevant to is entirely dependent on the other molecular fragments it is coupled with and the overall structure of the final active pharmaceutical ingredient.

Hypothetical Drug Discovery Pathway Involving this compound

Caption: A conceptual pathway for utilizing this compound in a drug discovery program.

Conclusion

This compound (2-(Ethoxycarbonyl)furan-3-boronic acid) is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its utility is primarily demonstrated through its participation in the Suzuki-Miyaura cross-coupling reaction, which enables the efficient construction of complex biaryl and hetero-biaryl structures. While specific, publicly documented examples of its use in the synthesis of named pharmaceutical intermediates are scarce, the general principles and protocols for its application are well-established within the field of medicinal chemistry. For researchers and drug development professionals, this compound represents a key reagent for the exploration of novel chemical space in the pursuit of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. 1150114-62-7|(2-(Ethoxycarbonyl)furan-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 3. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Application Note: TP-4748 Suzuki Coupling Protocol with Aryl Halides

Audience: Researchers, scientists, and drug development professionals.

Introduction